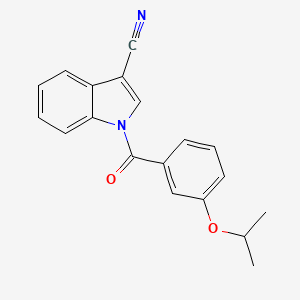

1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile

説明

1-(3-Isopropoxybenzoyl)-1H-indole-3-carbonitrile is a synthetic indole derivative characterized by a carbonitrile group at position 3 of the indole core and a 3-isopropoxybenzoyl substituent at position 1. The compound’s structure combines the electron-withdrawing nature of the carbonitrile group with the steric and electronic effects of the 3-isopropoxybenzoyl moiety.

特性

IUPAC Name |

1-(3-propan-2-yloxybenzoyl)indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-13(2)23-16-7-5-6-14(10-16)19(22)21-12-15(11-20)17-8-3-4-9-18(17)21/h3-10,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDWCYMNEWJETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Addition of the Isopropoxy Group: The isopropoxy group can be added via nucleophilic substitution, where the benzoyl-indole intermediate reacts with isopropyl alcohol in the presence of a base.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the final intermediate reacts with a cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

化学反応の分析

Types of Reactions

1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or benzoyl moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a Lewis acid.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学的研究の応用

Synthesis of 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile

The synthesis of this compound typically involves a multi-step process that includes the reaction of indole derivatives with various reagents. The methodologies often employed include:

- Cross-coupling reactions : These reactions facilitate the formation of carbon-carbon bonds, crucial for synthesizing complex molecular structures. Techniques such as Sonogashira and Suzuki coupling have been effectively utilized in the synthesis of indole derivatives, which can be further modified to yield 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile .

- Functionalization strategies : The introduction of the isopropoxy group and the carbonitrile moiety can be achieved through electrophilic aromatic substitution and nucleophilic addition reactions, respectively. These modifications enhance the compound's biological activity .

Biological Activities

1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antioxidant Activity : Studies have shown that indole derivatives possess significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, potentially mitigating oxidative stress-related diseases .

- Antimicrobial Properties : Research indicates that this compound has notable antibacterial and antifungal activities. In vitro studies demonstrate its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Potential : Preliminary investigations reveal that 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile may induce apoptosis in cancer cells. Its mechanism involves cell cycle arrest and the activation of apoptotic pathways, making it a promising candidate for cancer therapy .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several indole derivatives, including 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile. The findings indicated an IC50 value demonstrating its potency in scavenging free radicals compared to standard antioxidants .

Case Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 3: Anticancer Activity

A recent study focused on the anticancer effects of various indole derivatives, including 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile. The compound exhibited strong antiproliferative effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption being elucidated through flow cytometry analysis .

Data Tables

作用機序

The mechanism of action of 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

類似化合物との比較

Substituent Diversity and Structural Effects

The 1-position substituent in indole-3-carbonitrile derivatives significantly influences their chemical and biological behavior. Key analogues include:

Key Observations :

- The 3-isopropoxybenzoyl group in the target compound introduces a bulky, electron-donating ether linkage, which may alter solubility and steric interactions.

- Steric Effects: Bulky substituents like 3-isopropoxybenzoyl or phenoxypropyl may hinder interactions with enzyme active sites compared to smaller groups (e.g., difluoromethyl ).

Physical and Spectroscopic Data

Comparative data from analogues:

Target Compound Predictions :

- Expected NMR signals: Aromatic protons in the 7.0–8.5 ppm range (indole and benzoyl), with isopropoxy methyl groups near 1.2–1.4 ppm.

- ESI-MS molecular ion peak: ~335–340 g/mol (C₁₉H₁₆N₂O₂).

Structure-Activity Relationships (SAR)

- Position 1 Substituents: Phenoxypropyl (): Enhances AR-DBD specificity due to flexible linker and halogen interaction . Benzyl/Chlorobenzyl (): Chlorine improves lipophilicity and target binding .

生物活性

1-(3-Isopropoxybenzoyl)-1H-indole-3-carbonitrile is a synthetic compound derived from indole, a structure known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core substituted with a 3-isopropoxybenzoyl group and a carbonitrile moiety. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activities

1-(3-Isopropoxybenzoyl)-1H-indole-3-carbonitrile has been studied for various biological activities, including:

- Anticancer Activity : Indole derivatives are known for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Activity : Indoles have shown promise in antiviral applications, particularly against RNA viruses. The structure of 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile suggests potential interactions with viral proteins.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, which is crucial in chronic diseases.

The mechanisms through which 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives similar to 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile:

- Anticancer Studies : In vitro assays demonstrated that indole derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to 1-(3-isopropoxybenzoyl)-1H-indole-3-carbonitrile have shown effectiveness in inhibiting the growth of breast and prostate cancer cells by inducing cell cycle arrest at the G1 phase .

- Antiviral Activity : A study on related indole compounds indicated significant antiviral activity against arenaviruses, suggesting that structural modifications could enhance efficacy against other viral targets .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of indole derivatives revealed that they can reduce pro-inflammatory cytokine levels, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Indole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。